N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Description

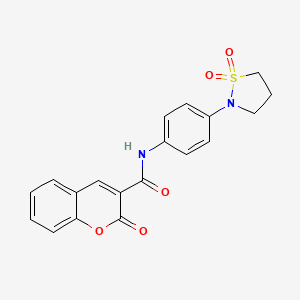

N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a coumarin-based derivative characterized by a 2-oxo-2H-chromene core linked via a carboxamide group to a phenyl ring substituted with a 1,1-dioxidoisothiazolidin-2-yl moiety.

Properties

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O5S/c22-18(16-12-13-4-1-2-5-17(13)26-19(16)23)20-14-6-8-15(9-7-14)21-10-3-11-27(21,24)25/h1-2,4-9,12H,3,10-11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQSLFVQMVBILG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromene Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

Introduction of the Isothiazolidine Ring: The isothiazolidine ring can be introduced by reacting the chromene derivative with a suitable sulfonamide precursor under oxidative conditions.

Coupling Reaction: The final step involves coupling the isothiazolidine derivative with a carboxamide group using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to form corresponding sulfides or amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The sulfone group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit the function of these biomolecules, leading to various biological effects. The chromene core may also interact with DNA or other cellular components, contributing to its biological activity.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

- Compound 12 (N-(4-sulfamoylphenyl)-2-oxo-2H-chromene-3-carboxamide): Synthesized via condensation of 2-cyano-N-(4-sulfamoylphenyl)acetamide with salicylaldehyde under reflux (yield: 86%; mp >300°C).

- N-(4-aminophenyl)-2-oxo-2H-chromene-3-carboxamide: Features an amino group instead of sulfamoyl/isothiazolidin dioxide. Synthesized with 65% yield (mp 233–235°C), showing IR bands for NH₂ (3360 cm⁻¹) and C=O (1702 cm⁻¹) .

- N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide: Incorporates a methoxyphenethyl chain, synthesized via ethyl ester intermediates.

Core Modifications

- 4-Oxo-4H-chromene-3-carboxaldehyde : Lacks the carboxamide group but serves as a precursor for annulation and cycloaddition reactions, highlighting the reactivity of the coumarin carbonyl .

Physicochemical Properties

Crystallographic and Computational Insights

- Software Tools : SHELX programs are widely used for small-molecule crystallography, enabling precise structural determination of coumarin derivatives .

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that exhibits a unique combination of structural features, including a chromene backbone and an isothiazolidin moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The molecular formula of this compound is C15H14N2O4S, with a molecular weight of approximately 318.35 g/mol.

Structural Characteristics

The structural complexity of this compound contributes to its diverse biological activities. The chromene core is known for its various pharmacological properties, while the isothiazolidin moiety may enhance its reactivity and therapeutic potential.

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide | Similar chromene structure | Different substitution pattern on phenyl ring |

| 4-hydroxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide | Chromene core with hydroxyl group | Lacks isothiazolidin moiety |

| N-(4-methylphenyl)-2H-chromene-3-carboxamide | Simplified structure without dioxidoisothiazolidin | More straightforward synthesis |

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress and related diseases.

- Analgesic Properties : Preliminary studies suggest that this compound may possess analgesic effects, potentially providing relief from pain through modulation of pain pathways .

- Anti-inflammatory Effects : The compound appears to inhibit pro-inflammatory mediators, suggesting its potential as an anti-inflammatory agent .

- Antimicrobial Activity : There is emerging evidence supporting the antimicrobial properties of this compound against various pathogens, indicating its potential in treating infections.

Case Studies and Research Findings

A study focused on the synthesis and biological evaluation of derivatives similar to this compound highlighted the importance of structural modifications in enhancing biological activity. The results indicated that compounds with specific functional groups exhibited improved efficacy against target enzymes involved in inflammation and pain pathways .

Another significant finding was the evaluation of the compound's safety profile through acute toxicity studies. These studies revealed no lethal effects in animal models, suggesting a favorable safety margin for further pharmacological exploration .

The mechanisms underlying the biological activities of this compound are still being elucidated. Potential mechanisms include:

- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in inflammatory responses or pain signaling pathways.

- Scavenging Free Radicals : Its antioxidant properties likely stem from its ability to neutralize free radicals, thereby reducing oxidative damage.

Q & A

Basic: What structural features of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide influence its pharmacological properties?

The compound's pharmacological potential arises from three key structural motifs:

- Chlorinated phenyl ring : Enhances lipophilicity and membrane permeability, critical for cellular uptake .

- 1,1-dioxidoisothiazolidin moiety : The sulfone group increases electron-withdrawing effects, improving binding affinity to target proteins (e.g., enzymes or receptors) .

- Chromene carboxamide core : Provides a planar aromatic system for π-π stacking interactions and hydrogen bonding via the carboxamide group .

Methodological studies suggest optimizing substituents on these moieties to balance potency and pharmacokinetics .

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Synthesis optimization involves:

- Stepwise coupling : React 4-amino-substituted isothiazolidine derivatives with activated chromene-3-carboxylic acid derivatives (e.g., using EDCI/HOBt coupling) .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

- Temperature control : Maintain 0–5°C during carboxamide bond formation to minimize side reactions .

- Purification : Employ gradient elution silica chromatography or recrystallization from ethanol/water mixtures to isolate >95% pure product .

Basic: What characterization techniques are essential for confirming the compound’s structure and purity?

- NMR spectroscopy : H and C NMR verify substituent positions and confirm carboxamide linkage .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₅ClN₂O₄S) and detects trace impurities .

- X-ray crystallography : Resolves 3D conformation, critical for understanding binding modes (if single crystals are obtainable) .

- HPLC-DAD : Assesses purity (>98%) and identifies byproducts from incomplete reactions .

Advanced: How should structure-activity relationship (SAR) studies be designed to enhance bioactivity?

- Systematic substitution : Replace the chloro group on the phenyl ring with electron-donating (e.g., -OCH₃) or bulky groups (e.g., -CF₃) to probe steric and electronic effects .

- Isothiazolidine modification : Test analogs with varying oxidation states (e.g., sulfide vs. sulfone) to evaluate redox-dependent activity .

- In vitro assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding kinetics .

Advanced: What computational strategies predict binding affinity and specificity for this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets in kinases) .

- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes for >100 ns to assess stability of key hydrogen bonds (e.g., carboxamide with Lys123) .

- QSAR modeling : Train models on IC₅₀ data from analogs to predict bioactivity of novel derivatives .

Advanced: How can researchers resolve contradictions in bioactivity data across different assays?

- Orthogonal assays : Validate cytotoxicity (e.g., MTT assay) with apoptosis markers (e.g., caspase-3 activation) to confirm mechanistic consistency .

- Purity verification : Re-test compounds after HPLC purification to exclude artifacts from impurities .

- Pharmacokinetic profiling : Measure metabolic stability in liver microsomes to rule out false negatives due to rapid degradation .

Advanced: What in vivo models are suitable for evaluating therapeutic potential while addressing species-specific disparities?

- Xenograft models : Use immunodeficient mice implanted with human cancer cell lines (e.g., HCT-116 colon carcinoma) to assess tumor growth inhibition .

- PK/PD studies : Monitor plasma half-life and tissue distribution in rodents to correlate exposure with efficacy .

- Toxicology screening : Evaluate hepatotoxicity via ALT/AST levels and histopathology to identify species-specific toxicity thresholds .

Advanced: How does the 1,1-dioxidoisothiazolidin ring influence stability under physiological conditions?

- pH-dependent stability : The sulfone group confers resistance to hydrolysis at physiological pH (7.4), unlike sulfide analogs prone to oxidation .

- Thermal analysis : DSC/TGA reveals decomposition onset at >200°C, indicating suitability for solid formulations .

- Metabolic studies : LC-MS/MS identifies stable sulfone metabolites in hepatic microsomes, suggesting low first-pass metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.